(S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one
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Overview
Description
(S)-3-Methyl-2-oxa-8-azaspiro[45]decan-4-one is a spirocyclic compound characterized by a unique structure that includes both an oxirane and an azaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one typically involves the formation of the spirocyclic structure through a series of cyclization reactions. One common method includes the reaction of a suitable oxirane precursor with an amine under acidic or basic conditions to form the spirocyclic ring system. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original spirocyclic compound.
Scientific Research Applications
(S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of (S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane:
1,2,4-triazole-containing scaffolds: These compounds share some structural similarities and are used in drug discovery.
3 (5)-Substituted pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
(S)-3-Methyl-2-oxa-8-azaspiro[45]decan-4-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(3S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C9H15NO2/c1-7-8(11)9(6-12-7)2-4-10-5-3-9/h7,10H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
HLMWRMCHYCNINO-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1C(=O)C2(CCNCC2)CO1 |
Canonical SMILES |
CC1C(=O)C2(CCNCC2)CO1 |
Origin of Product |
United States |
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